2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE
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Overview
Description
2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of thieno[2,3-d]pyrimidine derivatives. This can be achieved by heating thiophene-2-carboxamides in formic acid to obtain thieno[2,3-d]pyrimidin-4-ones .
Chemical Reactions Analysis
2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- Thieno[3,2-d]pyrimidine-4-ones
- Thieno[3,4-b]pyridine derivatives
- N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)glycine
Compared to these compounds, 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE is unique due to its specific structural features and the presence of the nitrophenylacetamide group, which may confer distinct biological activities and chemical properties .
Biological Activity
2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide is a complex organic compound notable for its unique thienopyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4O3S, with a molecular weight of approximately 318.35 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C14H14N4O3S |
Molecular Weight | 318.35 g/mol |
Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds with similar thienopyrimidine structures often exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit the growth of various bacterial strains by interfering with essential cellular processes. The mechanism typically involves the inhibition of key enzymes or disruption of cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Notably, compounds with similar structures have been documented to target specific receptors involved in tumor growth.
Case Study: In Vitro Evaluation
In a recent study, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.4 |
A549 (Lung) | 12.8 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Molecular docking studies have predicted that it binds effectively to enzymes involved in metabolic pathways critical for cancer cell survival. This binding can lead to inhibition of enzyme activity and subsequent disruption of cellular functions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Thienopyrimidine Core : Utilizing ethyl thieno[2,3-d]pyrimidine as a starting material.
- Introduction of Sulfanyl Group : Employing sulfur-containing reagents to introduce the sulfanyl moiety.
- Acetamide Formation : Reacting with 2-nitrophenyl acetic acid to form the final product.
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-2-10-7-11-15(17-9-18-16(11)25-10)24-8-14(21)19-12-5-3-4-6-13(12)20(22)23/h3-7,9H,2,8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPOMMGENBAZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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